molecular formula C18H9BrO5S B14611930 4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione CAS No. 60981-81-9

4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione

Cat. No.: B14611930
CAS No.: 60981-81-9
M. Wt: 417.2 g/mol
InChI Key: WPEQJZPOQYHHIW-UHFFFAOYSA-N
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Description

4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a bromobenzene sulfonyl group attached to a naphthofuran dione core, making it a valuable molecule in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the sulfonylation of naphtho[2,3-c]furan-1,3-dione with 4-bromobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, in a substitution reaction, the bromine atom may be replaced with a different functional group, resulting in a new derivative of the original compound.

Scientific Research Applications

4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are explored in medicinal chemistry for developing new drugs.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromobenzene moiety may also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione stands out due to its unique combination of a bromobenzene sulfonyl group and a naphthofuran dione core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

60981-81-9

Molecular Formula

C18H9BrO5S

Molecular Weight

417.2 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonylbenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C18H9BrO5S/c19-11-5-7-12(8-6-11)25(22,23)16-13-4-2-1-3-10(13)9-14-15(16)18(21)24-17(14)20/h1-9H

InChI Key

WPEQJZPOQYHHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC3=O

Origin of Product

United States

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